molecular formula C19H23NO2 B14733103 2-[(Diethylamino)methyl]-4-methylphenyl benzoate CAS No. 6629-70-5

2-[(Diethylamino)methyl]-4-methylphenyl benzoate

Cat. No.: B14733103
CAS No.: 6629-70-5
M. Wt: 297.4 g/mol
InChI Key: OHLURFXIUHMULJ-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methyl]-4-methylphenyl benzoate is an organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a diethylamino group, a methylphenyl group, and a benzoate ester. It is often used in scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylamino)methyl]-4-methylphenyl benzoate typically involves the reaction of 4-methylphenyl benzoate with diethylamine in the presence of a suitable catalyst. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methyl]-4-methylphenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Diethylamino)methyl]-4-methylphenyl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methyl]-4-methylphenyl benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Diethylamino)methyl]-4-methyl

Properties

CAS No.

6629-70-5

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

[2-(diethylaminomethyl)-4-methylphenyl] benzoate

InChI

InChI=1S/C19H23NO2/c1-4-20(5-2)14-17-13-15(3)11-12-18(17)22-19(21)16-9-7-6-8-10-16/h6-13H,4-5,14H2,1-3H3

InChI Key

OHLURFXIUHMULJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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